(R)-3-(4-Methoxyphenoxy)butanoic acid

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

(R)-3-(4-Methoxyphenoxy)butanoic acid (CAS 1416444-78-4, molecular formula C11H14O4, MW 210.23 g/mol) is a chiral carboxylic acid featuring a 4-methoxyphenoxy substituent at the β-position of a butanoic acid backbone. This compound belongs to the class of phenoxyalkanoic acids, which are widely employed as intermediates in the synthesis of biologically active molecules, including PPARα agonists and estrogen receptor modulators.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B13087507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Methoxyphenoxy)butanoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)OC1=CC=C(C=C1)OC
InChIInChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-5-3-9(14-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m1/s1
InChIKeyYXTBVBPBZAEKOA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-Methoxyphenoxy)butanoic Acid – A Chiral Phenoxyalkanoic Acid Building Block for Asymmetric Synthesis and Medicinal Chemistry


(R)-3-(4-Methoxyphenoxy)butanoic acid (CAS 1416444-78-4, molecular formula C11H14O4, MW 210.23 g/mol) is a chiral carboxylic acid featuring a 4-methoxyphenoxy substituent at the β-position of a butanoic acid backbone [1]. This compound belongs to the class of phenoxyalkanoic acids, which are widely employed as intermediates in the synthesis of biologically active molecules, including PPARα agonists and estrogen receptor modulators [2]. Its single stereocenter confers enantioselective reactivity that is critical for the construction of optically active pharmaceuticals, agrochemicals, and liquid-crystal dopants [3]. The commercial availability of the (R)-enantiomer in high enantiomeric purity establishes it as a strategic chiral synthon for scientists requiring defined stereochemical outcomes.

Why Stereochemistry and Regiochemistry Render Generic Substitution of (R)-3-(4-Methoxyphenoxy)butanoic Acid Scientifically Unacceptable


In-class phenoxybutanoic acids share an identical molecular formula but differ critically in the position of the aryloxy substituent (2-, 3-, or 4-), the stereochemistry at the chiral center ((R) vs. (S) vs. racemic), and the presence of the ether oxygen. These differences profoundly alter the compound's physicochemical properties, such as lipophilicity (XLogP3 of 1.8 for the (R)-enantiomer [1]), hydrogen-bonding capacity, and conformational flexibility. In a chiral environment—whether an enzyme active site, a receptor binding pocket, or a liquid-crystal host—the (R)-enantiomer can exhibit dramatically different affinity, selectivity, and efficacy compared to its (S)-antipode or the racemic mixture [2]. Therefore, substituting the (R)-enantiomer with a regioisomer, racemate, or opposite enantiomer without rigorous validation risks complete loss of biological activity or failure of an asymmetric synthetic sequence.

Quantitative Differentiation Evidence for (R)-3-(4-Methoxyphenoxy)butanoic Acid Relative to Its Closest Structural Analogs


Enantiomeric Excess and Optical Purity of the (R)-Enantiomer vs. the Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 1416444-78-4) is commercially supplied with a certified minimum chemical purity of 97% and is specified as a single enantiomer, in contrast to the racemic mixture which contains equal proportions of (R) and (S) enantiomers and exhibits no net optical rotation . The (S)-enantiomer (CAS 1416445-17-4) is also available in high enantiopurity (97% minimum) , but the absolute configuration dictates the direction and magnitude of optical rotation, a key parameter for quality control in chiral synthesis. While precise specific rotation values are not publicly disclosed for this exact compound, the availability of the separate enantiomers enables scientists to select the stereochemistry required for their target, such as the (R)-configuration found in the potent PPARα agonist pemafibrate [1].

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Regiochemical Differentiation: β-Phenoxy Substitution vs. γ-Phenoxy Isomer

The target compound features the phenoxy group at the β-carbon (3-position) of the butanoic acid chain, distinguishing it from the γ-substituted isomer 4-(3-methoxyphenoxy)butanoic acid (CAS 41214-27-1) [1]. This positional variation alters the molecule's conformational profile and reactivity. The XLogP3-AA value for the (R)-β-isomer is 1.8 [2], whereas the γ-isomer 4-(3-methoxyphenoxy)butyric acid has been reported with a melting point of 101 °C (in benzene/ligroine) and a predicted boiling point of 394.4±22.0 °C , indicating significantly different physical properties that affect handling, purification, and formulation.

Regioisomerism Physicochemical Properties Synthetic Intermediate

Ether vs. Methylene Linkage: Impact on Hydrogen Bond Acceptors and Molecular Topology

(R)-3-(4-Methoxyphenoxy)butanoic acid possesses four hydrogen-bond acceptors (the ether oxygen, the methoxy oxygen, and the two carboxylic acid oxygens) [1]. Its direct carbon analog, (R)-3-(4-methoxyphenyl)butanoic acid (CAS 4974-05-4, MF C11H14O3, MW 194.23 g/mol), lacks the ether linkage and thus has only three hydrogen-bond acceptors [2]. The presence of the ether oxygen not only increases the topological polar surface area (TPSA) from 46.5 Ų to 55.8 Ų [1][2] but also introduces a rotatable bond, enhancing conformational flexibility. These differences directly influence the compound's ability to engage in key intermolecular interactions, such as hydrogen bonding with a protein backbone or dipole-dipole interactions in a liquid-crystal matrix.

Bioisosterism Drug Design Hydrogen Bonding

Optimal Application Scenarios for Procuring (R)-3-(4-Methoxyphenoxy)butanoic Acid Based on Its Verified Differentiation


Asymmetric Synthesis of PPARα Agonists and Related Nuclear Receptor Modulators

The (R)-enantiomer serves as a direct chiral intermediate for constructing the phenoxyalkylamine side chain of potent PPARα agonists such as pemafibrate ((R)-K-13675). The synthesis reported by Tetrahedron (2008) utilizes an etherification step between n-butyl (S)-2-hydroxybutanoate and an appropriate phenol to secure the correct (R)-configuration in the final drug substance [1]. Procuring the pre-formed (R)-3-(4-methoxyphenoxy)butanoic acid can shorten the synthetic route by eliminating the need for a chiral resolution or an asymmetric etherification step, provided the carboxylic acid can be selectively reduced or homologated to the required primary alcohol or amine intermediate [2].

Development of Chiral Liquid-Crystal Dopants and Advanced Optical Materials

Chiral phenoxyalkanoic acids are known precursors for helical twisting agents in nematic liquid crystals. While specific data for this exact compound is limited, structurally related optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acids have demonstrated measurable helical twisting power (HTP) values [3]. The (R)-enantiomer of 3-(4-methoxyphenoxy)butanoic acid, with its rigid aromatic core and polar ether linkage, possesses the structural features conducive to inducing cholesteric phases. Researchers developing chiral dopants should prioritize the single enantiomer over the racemate to maximize the HTP and achieve the desired helical pitch.

Synthesis of Enantiopure Building Blocks for Nonsteroidal Anti-Inflammatory Drug (NSAID) Discovery

The (S)-enantiomer of this compound (CAS 1416445-17-4) has been explicitly described as a precursor for nonsteroidal anti-inflammatory agents and GPCR modulators [4]. By extension, the (R)-enantiomer can be employed in parallel medicinal chemistry campaigns to explore the stereospecificity of target engagement. When an initial hit is identified from a racemic screening library, procurement of the separate (R) and (S) enantiomers allows for rapid determination of the eutomer (more active enantiomer) and distomer, guiding subsequent lead optimization. The availability of both enantiomers in ≥97% purity from commercial sources facilitates this stereochemical structure-activity relationship (SSAR) analysis without the need for in-house chiral separation.

Preparation of Functionalized Phenoxy Ester Derivatives for Prodrug Design

The carboxylic acid group of (R)-3-(4-methoxyphenoxy)butanoic acid can be readily esterified to form prodrugs or to tune the physicochemical properties of a lead compound. Compared to the 4-(3-methoxyphenoxy)butanoic acid isomer, the β-substitution pattern of the target compound results in a lower predicted lipophilicity (XLogP3 1.8) and a different spatial orientation of the carboxylate [5]. This can be advantageous when designing ester prodrugs intended to release the active acid in vivo; the steric environment around the ester bond may modulate the rate of enzymatic hydrolysis, providing a distinct pharmacokinetic profile compared to the γ-isomer ester.

Quote Request

Request a Quote for (R)-3-(4-Methoxyphenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.